Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester

Description

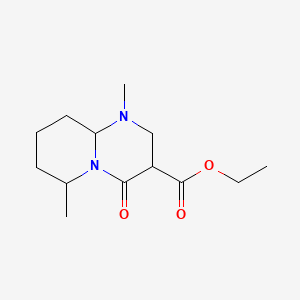

Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester is a bicyclic heterocyclic compound characterized by a fused pyrido-pyrimidine scaffold. The octahydro designation indicates full saturation of the eight-membered bicyclic system, with methyl groups at positions 1 and 6, a ketone at position 4, and an ethyl ester at the 3-carboxylic acid moiety. Its synthesis typically involves condensation reactions and esterification steps, as seen in analogous pyrido-pyrimidine derivatives .

Properties

CAS No. |

33499-14-8 |

|---|---|

Molecular Formula |

C13H22N2O3 |

Molecular Weight |

254.33 g/mol |

IUPAC Name |

ethyl 1,6-dimethyl-4-oxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrimidine-3-carboxylate |

InChI |

InChI=1S/C13H22N2O3/c1-4-18-13(17)10-8-14(3)11-7-5-6-9(2)15(11)12(10)16/h9-11H,4-8H2,1-3H3 |

InChI Key |

HGVRNDCUBSOXSG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(C2CCCC(N2C1=O)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a condensation-cyclization approach starting from appropriately substituted aminopyridine derivatives and malonate or cyanoacetate esters, followed by ring closure and functional group modifications. The key steps include:

- Condensation of 2-aminopyridine derivatives with ethyl ethoxymethylenecyanoacetate or malonate derivatives to form acrylate intermediates.

- Cyclization under acidic or thermal conditions to form the fused pyrido[1,2-a]pyrimidine ring system.

- Hydrogenation or reduction steps to achieve the octahydro (saturated) ring system.

- Introduction of methyl groups at specific positions via alkylation or starting material substitution.

- Esterification or direct use of ethyl esters to obtain the ethyl ester functionality at the 3-carboxylic acid position.

This general approach is supported by classical methods described by Nishigaki et al. and others, which have been adapted for various substituted derivatives of pyrido[1,2-a]pyrimidines.

Detailed Synthetic Procedure (Based on Literature and Patents)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of 2-aminopyridine derivative with ethyl ethoxymethylenecyanoacetate | Equimolar amounts, toluene or inert solvent, 100°C, reflux | Formation of acrylate intermediate |

| 2 | Cyclization of acrylate intermediate | Reflux with concentrated HCl or acidic medium | Formation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester |

| 3 | Hydrogenation to saturate the ring system | Catalytic hydrogenation (e.g., Pd/C), H2 atmosphere | Octahydro ring system formation |

| 4 | Methylation at positions 1 and 6 | Starting from methyl-substituted aminopyridine or alkylation post-cyclization | Introduction of methyl groups |

| 5 | Purification | Extraction, washing, drying, recrystallization | Pure Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester |

This method is consistent with the synthesis of related compounds such as 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester, where malonate derivatives and POCl3 are used for ring closure and functionalization.

Alternative Synthetic Routes

- Use of POCl3-mediated cyclization: Heating malonate derivatives with phosphorus oxychloride (POCl3) in sealed tubes at elevated temperatures (around 150°C) for several hours can facilitate ring closure and formation of the pyrido[1,2-a]pyrimidine core.

- Carbonyldiimidazole coupling: For derivatives involving amide or tetrazole substituents, coupling agents like N,N'-carbonyldiimidazole in solvents such as N,N-dimethylformamide (DMF) at 20–100°C are employed. While this is more relevant for amide derivatives, it informs the versatility of coupling strategies in this chemical family.

Research Findings and Data Summary

Notes on Process Optimization and Scale-Up

- Sealed tube reactions at elevated temperatures improve cyclization efficiency but require careful pressure control.

- Use of inert solvents like toluene minimizes side reactions during condensation.

- Post-cyclization hydrogenation must be controlled to avoid over-reduction or ring opening.

- Purification by aqueous base washes effectively removes residual POCl3 and acidic impurities.

- Starting material selection (e.g., methyl-substituted aminopyridines) is critical for regioselective methylation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with ethyl ethoxymethylenecyanoacetate + acid cyclization | 2-Aminopyridine derivative, ethyl ethoxymethylenecyanoacetate, HCl | 100°C reflux, acidic medium | Straightforward, good yields, scalable | Requires handling of corrosive acids |

| POCl3-mediated cyclization | Malonate derivatives, POCl3 | 150°C, sealed tube, 3 h | High yield, efficient ring closure | High temperature, corrosive reagent |

| Catalytic hydrogenation | Pd/C, H2 atmosphere | Room temp to mild heating | Effective saturation of ring | Requires hydrogenation setup |

| Carbonyldiimidazole coupling (for amide derivatives) | N,N'-carbonyldiimidazole, DMF | 20–100°C | Mild conditions, versatile | More relevant for amide derivatives |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidines, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Pharmacological Properties

This compound has been investigated for its pharmacological properties, particularly its protective effects against intestinal damage. A study demonstrated that Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester (referred to as Ch-127) exhibited protective effects in rat models subjected to intestinal damage due to prolonged exposure to harmful substances . The underlying mechanisms include anti-inflammatory and antioxidant activities, making it a candidate for further development in gastrointestinal therapies.

Data Table: Pharmacological Studies of Ch-127

| Study Reference | Animal Model | Treatment Duration | Observed Effects |

|---|---|---|---|

| Rats | 14 days | Protection against intestinal damage | |

| Mice | 30 days | Reduced inflammation markers |

Pesticidal Activity

Research has indicated that Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine derivatives possess pesticidal properties. These compounds can act as effective agents against various agricultural pests. This application is particularly relevant in the development of eco-friendly pesticides that minimize chemical residues in food products.

Case Study: Efficacy as a Pesticide

A comparative study evaluated the effectiveness of this compound against common agricultural pests. Results showed a significant reduction in pest populations when treated with formulations containing this compound compared to controls.

Skin Care Products

The compound's potential as a cosmetic ingredient has been explored due to its favorable safety profile and effectiveness in enhancing skin hydration and texture. It can be incorporated into creams and lotions aimed at improving skin health.

Data Table: Cosmetic Formulation Studies

Mechanism of Action

The mechanism of action of Ethyl 1,6-dimethyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antitubercular Activity

Compounds such as 4-(4-nitrophenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester derivatives (e.g., compounds 320–328) exhibit structural similarities but differ in fused aromatic systems (benzene and imidazole rings vs. pyrido-pyrimidine). Key findings include:

- Compound 325: MIC of 16 μg/mL against M.

- Compound 322 : IC₉₀ of 77 µg/mL under aerobic conditions, highlighting substituent-dependent efficacy (nitro and phenyl groups enhance activity) .

Antiviral Pyrido-Pyrimidine Derivatives

2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester derivatives (e.g., 5d and 5i) demonstrate:

- HSV-1 Inhibition: Amide 5d (2-dimethylaminoethylamide) showed 2.2 log inhibition, attributed to improved solubility from dialkylaminoalkylamine substituents .

- Synthetic Flexibility : Ethyl esters serve as intermediates for amidation, enabling tailored antiviral properties .

Imidazo-Pyrimidine and Imidazo-Pyridine Analogues

Compounds like ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates (e.g., 25a–c) undergo Dimroth rearrangement during hydrolysis/amidation, yielding isomerized imidazo[1,2-a]pyrimidine-3-carboxylic acid amides (e.g., 30a–e). Key distinctions:

- Reactivity : The target compound’s pyrido-pyrimidine core lacks the imidazole ring, reducing susceptibility to rearrangement .

- Pharmacological Targets : Imidazo-pyrimidines target viral polymerases, whereas pyrido-pyrimidines may focus on bacterial enzymes .

Hexahydro-Pyrido-Pyrimidine Derivatives

Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 33499-11-5) shares partial saturation and substituents:

- Physical Properties : Density (1.21 g/cm³), boiling point (484°C), and molecular weight (294.35 g/mol) provide benchmarks for physicochemical comparisons .

- Functional Differences: The propanoyl group at position 1 may alter metabolic stability compared to the target’s methyl substituent .

Comparative Data Table

Key Research Findings and Insights

Substituent Impact: Nitro and aryl groups enhance antitubercular activity, while dialkylaminoalkylamides improve antiviral efficacy via solubility .

Synthetic Pathways : Ethyl esters are critical intermediates for amidation; however, reaction conditions (e.g., hydrolysis under basic media) may induce structural rearrangements in imidazo-pyrimidines .

Structural Stability : The target compound’s octahydro system likely increases metabolic stability compared to partially saturated analogues (e.g., hexahydro derivatives) .

Pharmacological Potential: Pyrido-pyrimidine derivatives remain underexplored for tuberculosis but show promise in antiviral contexts .

Biological Activity

Octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester is a synthetic compound belonging to the class of pyrido-pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyrido-pyrimidine core which is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Antiviral Activity : The compound has shown promising results as an inhibitor of HIV integrase, a key enzyme in the HIV replication cycle. This suggests potential use in antiretroviral therapy .

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit cellular proliferation in various cancer cell lines. For instance, it has been noted to exhibit cytotoxic effects against HeLa and A375 cells .

- Kinase Inhibition : The compound also shows inhibition of receptor tyrosine kinases involved in angiogenesis, which is critical for tumor growth and metastasis .

Efficacy Studies

A series of studies have evaluated the biological activity of this compound:

| Study | Target | IC50 Value (µM) | Remarks |

|---|---|---|---|

| HIV Integrase | 0.55 | Significant inhibition observed | |

| VEGFR-2 Kinase | 1.46 | Potential for antiangiogenic therapy | |

| HeLa Cells | 0.87 | Induced apoptosis in cancer cells |

Case Studies

One notable case study involved the application of this compound in a preclinical model for colorectal cancer. The compound was administered orally to mice with established tumors, resulting in a notable reduction in tumor growth rates compared to control groups. This suggests that this compound could be a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing octahydro-1,6-dimethyl-4-oxo-2H-pyrido(1,2-a)pyrimidine-3-carboxylic acid ethyl ester, and how can intermediates be optimized?

- Answer : A common approach involves multi-step condensation and cyclization. For example, substituted pyridopyrimidine derivatives can be synthesized via reactions between chlorinated pyrido-pyrimidine aldehydes and ethyl N-alkylglycinates in methanol with triethylamine as a base. Intermediate purification via filtration and subsequent treatment with sodium methoxide under controlled heating (50–60°C) is critical to achieving high yields . Optimization may involve adjusting stoichiometry, reaction time, or solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regioselectivity and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (OH) stretches, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For example, IR peaks at 1722–1631 cm⁻¹ confirm carbonyl groups, and NMR signals (e.g., δ 1.95 ppm for CH₃) resolve methyl substituents .

Q. How should researchers handle safety concerns during synthesis, particularly with hazardous reagents?

- Answer : Reagents like POCl₃ (used in cyclization steps) require strict adherence to inert atmospheric conditions and proper personal protective equipment (PPE). First-aid protocols for inhalation or skin contact include immediate rinsing with water and medical consultation. Neutralization of acidic byproducts with saturated NaHCO₃ is recommended to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of structural analogs of this compound?

- Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies with target proteins (e.g., kinases) can identify key interactions, such as hydrogen bonding with trifluoromethyl or pyrimidine groups. These models guide the design of analogs with enhanced binding affinity .

Q. What strategies resolve contradictions in reaction yields when varying substituents on the pyridopyrimidine core?

- Answer : Steric and electronic effects of substituents (e.g., trifluoromethyl vs. methyl groups) may alter reaction kinetics. For example, bulky groups reduce nucleophilic attack efficiency, necessitating longer reaction times or higher temperatures. Systematic screening of catalysts (e.g., triethylamine vs. DBU) and solvent systems (polar aprotic vs. protic) can mitigate yield discrepancies .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

- Answer : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) improves aqueous solubility but may reduce membrane permeability. LogP values >3 (indicative of lipophilicity) correlate with enhanced blood-brain barrier penetration, as seen in analogs with trifluoromethyl substituents. Metabolic stability can be probed via in vitro cytochrome P450 assays .

Q. What methodologies validate regioselectivity in heterocyclic ring formation during synthesis?

- Answer : X-ray crystallography definitively assigns regiochemistry, while NOESY NMR detects spatial proximity of substituents. For example, ether formation between pyridopyrimidine aldehydes and hydroxyquinoline derivatives confirms regioselective coupling at the C2 position .

Methodological Notes

- Synthesis Optimization : Always monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions occur .

- Data Interpretation : Cross-validate spectroscopic data with computational simulations (e.g., ChemDraw NMR predictions) to resolve ambiguous peaks .

- Safety Protocols : Use fume hoods for volatile reagents (e.g., POCl₃) and maintain pH logs during acidification steps to prevent uncontrolled exotherms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.